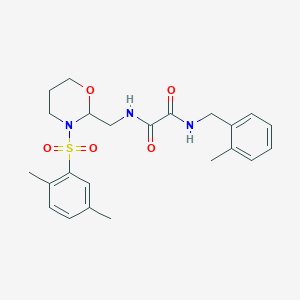
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONH2-CO-). Oxalamides are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazinan ring, a sulfonyl group attached to a dimethylphenyl group, and a benzyl group attached to the oxalamide moiety. These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxalamide group, the sulfonyl group, and the aromatic rings. For instance, the oxalamide group might undergo hydrolysis under acidic or basic conditions to yield a diamine and oxalic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the oxalamide and sulfonyl groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
High Sensitivity Analysis of Proteins
A study by Qiao et al. (2009) explored the use of a water-soluble sulfo-3H-indocyanine dye for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection. This technique demonstrated a significant increase in detection sensitivity for protein analysis, suggesting that similar sulfonyl-containing compounds could have potential applications in enhancing analytical methods for detecting low abundance proteins, especially in quantitative analyses (Qiao et al., 2009).
Novel Insecticide Development
Tohnishi et al. (2005) discussed flubendiamide, a novel class of insecticide with a unique chemical structure featuring sulfonylalkyl groups. This compound shows extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its unique mode of action and safety for non-target organisms highlight the potential for sulfonyl-containing compounds in developing new, effective insecticides (Tohnishi et al., 2005).
Herbicide Selectivity and Mechanism
Wittenbach et al. (1994) investigated triflusulfuron methyl, a selective postemergence sulfonylurea herbicide for sugar beets. The study focused on the herbicide's selectivity mechanism, revealing rapid metabolism in sugar beets as a key factor. This research into sulfonylurea herbicides' action and selectivity mechanisms can inform the development of new agrochemicals with improved efficacy and crop safety (Wittenbach et al., 1994).
Synthesis and Characterization of Sulfonamide Molecules
Murthy et al. (2018) synthesized and characterized a new sulfonamide molecule, demonstrating its structural properties through extensive spectroscopic and computational studies. Such research contributes to our understanding of sulfonamide derivatives' chemical behavior and potential applications in drug development and material science (Murthy et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16-9-10-18(3)20(13-16)32(29,30)26-11-6-12-31-21(26)15-25-23(28)22(27)24-14-19-8-5-4-7-17(19)2/h4-5,7-10,13,21H,6,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHHNAPZDYRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

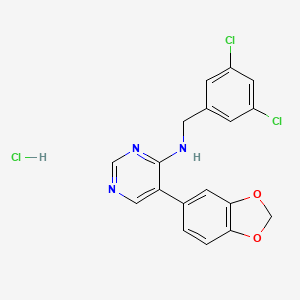
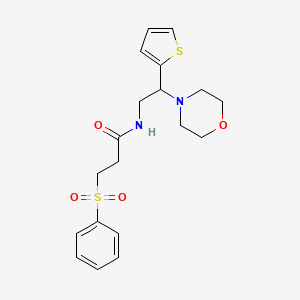
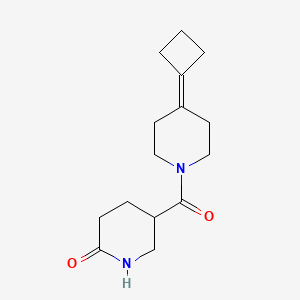

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
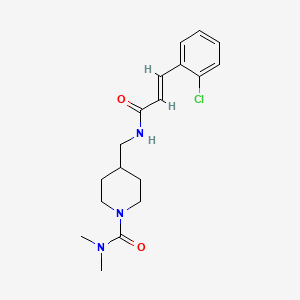
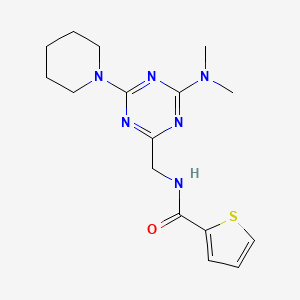
![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
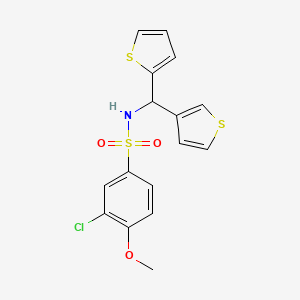
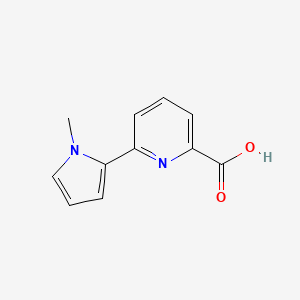
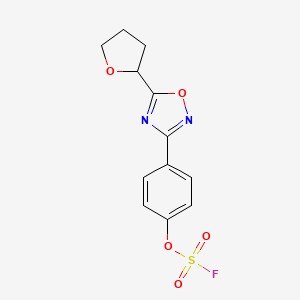
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)